methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride
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Overview
Description
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of azasilolidines. These compounds are characterized by a five-membered ring containing both nitrogen and silicon atoms. The presence of the silicon atom in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride typically involves the reaction of a suitable amine with a chlorosilane compound. One common method involves the reaction of 3,3-dimethyl-1,3-azasilolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediate. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxides or hydroxides of the compound.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted azasilolidine derivatives.
Scientific Research Applications
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The silicon atom in the ring structure allows the compound to form stable complexes with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl azetidine-3-carboxylate hydrochloride
- Methyl 1-hydroxyindole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 3,3-dimethyl-1,3-azasilolidine-5-carboxylate hydrochloride is unique due to the presence of the silicon atom in its ring structure. This imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack silicon. Additionally, the specific arrangement of atoms in the ring structure allows for unique interactions with biomolecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2103639-53-6 |
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Molecular Formula |
C7H16ClNO2Si |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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